molecular formula C23H19N3O3 B3674637 4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE

4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE

Cat. No.: B3674637
M. Wt: 385.4 g/mol
InChI Key: VCJCSZQXEAZXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific structure, which combines the properties of benzimidazole and phenyl acetate. This combination enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

[4-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-14-7-8-17(22-24-19-5-3-4-6-20(19)25-22)13-21(14)26-23(28)16-9-11-18(12-10-16)29-15(2)27/h3-13H,1-2H3,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJCSZQXEAZXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE

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